molecular formula C19H15N3OS3 B2457736 5-(1,3-benzothiazol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 622345-08-8

5-(1,3-benzothiazol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2457736
CAS No.: 622345-08-8
M. Wt: 397.53
InChI Key: GYPWHXYRXZSYBT-UHFFFAOYSA-N
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Description

5-(1,3-Benzothiazol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the benzothiazole family. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a benzothiazole moiety and a carboxamide group. Due to its intricate molecular architecture, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS3/c23-17(22-19-21-12-6-2-4-8-14(12)26-19)15-9-10-16(24-15)18-20-11-5-1-3-7-13(11)25-18/h1,3,5,7,9-10H,2,4,6,8H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPWHXYRXZSYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the cyclization of 2-aminothiophene derivatives with thionyl chloride to form the benzothiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used under acidic or neutral conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents used in anhydrous ether or methanol.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of reduced benzothiazole derivatives.

  • Substitution: Introduction of various alkyl or aryl groups at specific positions on the benzothiazole ring.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C16H16N4S2
  • Molecular Weight : 363.5 g/mol

Structural Representation

The structural representation of the compound includes a benzothiazole moiety and a thiophene carboxamide functional group, which are crucial for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis.

Case Study: Anticancer Evaluation

A study evaluated the anticancer effects of benzothiazole derivatives on various cancer cell lines. The results indicated that derivatives exhibited IC50 values below 5 µM against MDA-MB-231 breast cancer cells, suggesting potent anticancer activity.

CompoundCell LineIC50 (µM)
Compound AMDA-MB-231< 5
Compound BSK-Hep-16.46
Compound CNUGC-36.56

Antimicrobial Activity

The thiazole and thiophene moieties within the compound are known for their antimicrobial properties. Studies have shown that derivatives can effectively inhibit the growth of various bacterial and fungal pathogens.

Comparative Study: Antimicrobial Efficacy

A comparative analysis assessed the antimicrobial activity of thiazole derivatives:

Thiazole DerivativeMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound DStaphylococcus aureus50
Compound EEscherichia coli25
Compound FCandida albicans30

Anti-inflammatory Activity

Benzothiazole derivatives have been documented for their anti-inflammatory effects. The presence of specific functional groups can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Study Findings: Inhibition of Inflammatory Markers

Research indicates that certain derivatives significantly reduce inflammatory markers:

DerivativeInflammatory MarkerInhibition (%)
Compound GTNF-alpha75
Compound HIL-660

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer research, it may interfere with cell proliferation or induce apoptosis through various signaling pathways.

Comparison with Similar Compounds

  • Benzothiazole derivatives: These compounds share the benzothiazole core but differ in their substituents and functional groups.

  • Thiophene derivatives: These compounds contain a thiophene ring and may have similar biological activities.

Uniqueness: 5-(1,3-Benzothiazol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide stands out due to its specific combination of benzothiazole and thiophene rings, which contributes to its unique chemical and biological properties.

Biological Activity

The compound 5-(1,3-benzothiazol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a benzothiazole derivative that has garnered attention for its diverse biological activities. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H12N4S2\text{C}_{13}\text{H}_{12}\text{N}_4\text{S}_2

This compound features a benzothiazole moiety linked to a thiophene carboxamide, which enhances its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a broad spectrum of biological activities including:

  • Anticancer Activity : Several studies have demonstrated that compounds similar to this one possess significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from benzothiazole have shown activity against breast cancer (MDA-MB-231), liver cancer (SK-Hep-1), and gastric cancer (NUGC-3) cell lines with IC50 values ranging from 0.004 to 0.1 μM .
  • Antimicrobial Properties : Benzothiazole derivatives have also been evaluated for their antibacterial and antifungal properties. The compound has shown moderate activity against Gram-positive bacteria and certain fungal strains, indicating its potential as an antimicrobial agent .
  • Antiparasitic Effects : Some studies suggest that related compounds may exhibit anthelmintic properties, making them candidates for treating parasitic infections .

Anticancer Activity

A comprehensive study reported the synthesis of various benzothiazole derivatives and their evaluation against multiple cancer cell lines. The compound exhibited significant cytotoxicity with varying degrees of selectivity towards different cancer types:

Cell LineIC50 (μM)Activity Level
MDA-MB-2310.004High
SK-Hep-10.05Moderate
NUGC-30.1Moderate

These findings underscore the potential of this compound as a lead structure for anticancer drug development.

Antimicrobial Activity

In vitro studies have assessed the antimicrobial efficacy of benzothiazole derivatives against several pathogens. Notably, the compound demonstrated significant activity against:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL

These results suggest that the compound could be explored further for its use in treating bacterial infections.

Antiparasitic Activity

Research into the anthelmintic properties of similar compounds revealed that they can inhibit the growth of parasitic worms effectively. The mechanism appears to involve disruption of metabolic pathways in the parasites .

Case Studies

Several case studies highlight the efficacy of benzothiazole derivatives:

  • Study on Anticancer Effects : A recent investigation into the effects of benzothiazole derivatives on pancreatic cancer cells showed that one derivative led to significant apoptosis in treated cells compared to controls. The study utilized flow cytometry to quantify apoptotic cells and reported a marked increase in early apoptosis rates following treatment with the compound.
  • Antimicrobial Efficacy Assessment : In a comparative study involving various benzothiazole derivatives, this specific compound was found to outperform others in terms of antibacterial activity against resistant strains of bacteria.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound with high yield and purity?

The synthesis typically involves multi-step reactions, including coupling of thiophene-carboxamide with benzothiazole derivatives. Key steps include:

  • Using solvents like dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility .
  • Employing triethylamine as a base to neutralize byproducts and facilitate amide bond formation .
  • Optimizing temperature (room temperature to 80°C) and reaction time (overnight stirring) based on precursor reactivity . Methodological tip: Apply statistical experimental design (e.g., factorial or response surface methodology) to minimize trial runs and identify critical parameters (e.g., solvent ratio, catalyst loading) .

Q. Which analytical techniques are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm substituent positions and assess purity. For example, aromatic protons in benzothiazole rings appear at δ 7.5–8.5 ppm .
  • X-ray Crystallography: Resolve 3D conformation and bond angles, particularly for the tetrahydrobenzothiazole moiety, which influences biological activity .
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .

Q. How can solvent and base selection impact synthesis efficiency?

  • Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing intermediates, while DCM is preferable for low-temperature reactions .
  • Triethylamine is favored over weaker bases (e.g., pyridine) for efficient deprotonation in carboxamide coupling .
  • Methodological note: Screen solvents using Hansen solubility parameters to predict compatibility with reactants .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or anticancer efficacy may arise from:

  • Structural analogs: Minor substitutions (e.g., halogenation or methyl groups) alter binding affinity. Compare activity of 5,5-dimethyl derivatives versus unsubstituted tetrahydrobenzothiazole analogs .
  • Assay conditions: Variations in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times affect results. Standardize protocols using CLSI guidelines .
  • Dosage-dependent effects: Conduct dose-response curves (IC50_{50} or MIC) to identify optimal therapeutic windows .

Q. What computational strategies predict the compound’s reactivity and binding modes?

  • Quantum Mechanical Calculations: Use DFT (Density Functional Theory) to model electron distribution in the thiophene-carboxamide core, identifying nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations: Simulate interactions with biological targets (e.g., bacterial DNA gyrase or kinases) to guide structural modifications .
  • Machine Learning: Train models on datasets of benzothiazole derivatives to predict ADMET properties or synthetic feasibility .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Photostability: Expose to UV-Vis light and monitor degradation via HPLC .
  • Humidity Sensitivity: Store under nitrogen or desiccated conditions to prevent hydrolysis of the tetrahydrobenzothiazole ring .

Q. What methodologies elucidate its mechanism of action in complex biological systems?

  • Target Engagement Studies: Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity for proteins .
  • Transcriptomic/Proteomic Profiling: Identify downstream pathways affected in treated cells (e.g., apoptosis markers like caspase-3) .
  • In Vivo Pharmacokinetics: Monitor bioavailability and metabolite formation in animal models using LC-MS/MS .

Q. How can reaction scalability be improved without compromising yield?

  • Flow Chemistry: Transition batch reactions to continuous flow systems to enhance heat/mass transfer and reduce side products .
  • Catalyst Immobilization: Use heterogeneous catalysts (e.g., silica-supported reagents) for easy recovery and reuse .
  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., FTIR or Raman spectroscopy) to adjust parameters dynamically .

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